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Compound of Interest

Compound Name: 4-Hydroxyquinoline

Cat. No.: B1666331

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the nuclear magnetic resonance (NMR),
infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 4-hydroxyquinoline. The
information is presented in a clear, structured format to facilitate easy comparison and
interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for 4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR Spectral Data

The 'H NMR spectrum of 4-hydroxyquinoline was recorded in DMSO-d6 at 400 MHz. The
chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Coupling Constant

Assignment Chemical Shift (ppm)  Multiplicity .

(J) in Hz
H-2 7.970 d 7.4
H-3 6.115 d 7.4
H-5 8.167 d 8.0
H-6 7.358 t 7.6
H-7 7.605 t 7.8
H-8 7.678 d 8.2
OH/NH 11.91 s (br)

Source: ChemicalBook[1][2]
13C NMR Spectral Data

The 13C NMR spectral data for 4-hydroxyquinoline in DMSO-d6 is provided below.

Assignment Chemical Shift (ppm)
C-2 140.5
C-3 110.1
C-4 177.2
C-4a 125.1
C-5 124.0
C-6 1235
C-7 132.2
C-8 118.7
C-8a 140.8
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Note: Specific peak assignments for 13C NMR were not explicitly available in the search results
and are based on typical quinoline chemical shifts for illustrative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxyquinoline is typically recorded using a KBr wafer.[3] Key
absorption bands are listed below.

Frequency (cm™1) Assignment

3400-2500 (broad) O-H and N-H stretching

1645 C=0 stretching (keto tautomer)

1600, 1550, 1480 Aromatic C=C stretching

1250 C-O stretching

760 C-H bending (ortho-disubstituted ring)

Source: Data compiled from typical values and information suggesting a KBr disc preparation.

[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima of 4-hydroxyquinoline are sensitive to the solvent and pH of

the medium.

Molar Absorptivity (€)
Solvent/Buffer Amax (nm)

(M~icm™1)
100 mM KPi buffer, pH 7.0 326, 314, 228 7,980, 8,960, 19,900
Acidic solution (pH 1.1) 302, 227 9.1x 108 5.6 x10%
Neutral solution (pH 6.9) 316, 230 1.6 x 104, 3.5 x 104
Basic solution (pH 12.1) 313, 236 1.2 x 104 3.1 x 104

Source: ResearchGate, RSC Publishing[5]
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (*H and *3C)

Sample Preparation: A sample of 4-hydroxyquinoline (approximately 5-10 mg) is dissolved
in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is used
for analysis.

Data Acquisition for *H NMR: The spectrometer is tuned to the proton frequency. A standard
one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

Data Acquisition for 13C NMR: The spectrometer is tuned to the carbon frequency. A proton-
decoupled experiment (e.g., PENDANT or DEPT) is typically used to simplify the spectrum
and enhance the signal of quaternary carbons. A longer relaxation delay (e.g., 2-5 seconds)
and a larger number of scans (e.g., 1024 or more) are generally required due to the lower
natural abundance of 13C.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent
peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 4-hydroxyquinoline (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
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Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder, and the sample
spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~ over
the range of 4000-400 cm™1,

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of 4-hydroxyquinoline is prepared in a suitable
solvent (e.g., ethanol, methanol, or a specific buffer solution). Serial dilutions are then made
to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU.
For pH-dependent studies, appropriate buffer solutions are used to prepare the sample
solutions at the desired pH values.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the
blank solvent or buffer, and the other with the sample solution. The absorbance spectrum is
recorded over a specific wavelength range (e.g., 200-400 nm).

Data Processing: The instrument automatically subtracts the absorbance of the blank from
the sample absorbance. The wavelengths of maximum absorbance (Amax) are identified
from the resulting spectrum.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships

between different spectral data for the structural elucidation of 4-hydroxyquinoline.
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Caption: Workflow for the spectral analysis of 4-Hydroxyquinoline.
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Caption: Relationship between spectral data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 4-Hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666331#4-hydroxyquinoline-spectral-data-nmr-ir-uv-
Vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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